![molecular formula C58H80Cl2N8O8 B2538176 AZD5582 (dihydrochloride) CAS No. 1883545-51-4](/img/structure/B2538176.png)
AZD5582 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of 3,3-dichloroazetidines involves generating carbanions, which are then reacted with aromatic aldehydes to produce beta-hydroxy imines. These imines are further converted into azetidines through a series of reactions involving mesyl chloride and either potassium cyanide or sodium borohydride . Similarly, the synthesis of dihydroquinolines and dihydrobenzo[b]azepines is achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . These methodologies highlight the importance of catalysts and the careful selection of reaction conditions in the synthesis of complex molecules, which would be relevant for the synthesis of a compound like AZD5582 (dihydrochloride).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. For example, the structure of dihydro[1,5]azo[1,2-a]pyrimidine 2-esters was confirmed by single X-ray crystal analysis . Similarly, the crystal structures of anhydrous and solvated forms of azelastine hydrochloride were determined using powder diffraction methods and supported by solid-state NMR spectra . These techniques are essential for the molecular structure analysis of any compound, including AZD5582 (dihydrochloride), as they provide detailed information about the arrangement of atoms within a molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize different classes of compounds. For instance, the imino Diels-Alder reactions catalyzed by indium trichloride lead to the synthesis of cyclopentaquinolines and azabicyclo compounds . The azide-bridged polymeric cationic chain complex synthesis demonstrates the formation of coordination compounds with specific geometries and magnetic properties . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis or modification of AZD5582 (dihydrochloride).
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. The stability of different forms of azelastine hydrochloride, for example, was compared using thermal analyses . The electronic spectra and magnetic measurements of the azide-bridged copper(II) complex provided insights into the electronic structure and magnetic properties of the compound . These analyses are important for understanding how a compound like AZD5582 (dihydrochloride) might behave under different conditions and in various environments.
Wissenschaftliche Forschungsanwendungen
1. Apoptosis Induction in Cancer Cells
AZD5582, as an inhibitor of the inhibitor of apoptosis (IAP) family proteins, plays a significant role in inducing apoptosis in various cancer cell lines. For instance, it has been effective in causing cellular growth arrest and apoptosis in head and neck squamous cell carcinoma cell lines. This makes it a viable candidate for combination therapy with irradiation, offering a synergistic effect in cancer treatment (Kadletz et al., 2017).
2. Enhancement of Cancer Cell Killing
Combining AZD5582 with other cancer therapies can result in enhanced apoptosis in cancer cells. For example, its combination with TRAIL-armed endoplasmic reticulum-derived nanosomes significantly improves cancer cell killing efficiency, particularly in resistant cancer cells, without harming normal cells (Hou et al., 2021).
3. Targeting Pancreatic Cancer
In pancreatic cancer, AZD5582 exhibits a differential induction of apoptosis, dependent on the expression levels of proteins like p-Akt and p-XIAP. This specificity suggests a potential role of AZD5582 in personalized cancer therapy, particularly in pancreatic cancer, by targeting specific proteins involved in cancer cell survival (Moon et al., 2015).
4. Synergistic Effect in Chronic Lymphocytic Leukaemia Treatment
In chronic lymphocytic leukaemia (CLL), AZD5582 enhances apoptosis induced by tumour necrosis factor-related apoptosis-inducing ligand (TRAIL). This indicates that IAPs have a critical upstream role in the extrinsic apoptotic pathway in CLL cells. Therefore, drug combinations that activate death receptors and inhibit IAPs could be therapeutically beneficial in CLL, especially in patients resistant to certain chemotherapies (Zhuang et al., 2014).
5. HIV and SIV Latency Reversal
In the context of HIV and SIV, AZD5582 can induce RNA expression in blood and tissues of antiretroviral-therapy-treated subjects. This suggests a potential role in HIV cure strategies, as activation of the non-canonical NF-κB signalling pathway by AZD5582 can lead to the induction of latent viruses (Nixon et al., 2020).
6. T Cell Proliferation and Antigen Cross-Presentation
AZD5582 has been identified as an enhancer of dendritic cell (DC) cross-presentation, crucial for initiating and maintaining an anti-tumor response. It activates dendritic cells, enhances antigen import from endolysosomes into the cytosol, and upregulates expression of genes involved in cross-presentation. This enhanced DC activation and maturation program observed in tumor-bearing mice suggests a potential role of AZD5582 in improving the clinical benefit of immune checkpoint blockade in cancer patients (Hoefsmit et al., 2022).
Wirkmechanismus
Target of Action
AZD5582 (dihydrochloride) is an antagonist of the inhibitor of apoptosis proteins (IAPs), which binds to the BIR3 domains of cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP) with IC50s of 15, 21, and 15 nM, respectively . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.
Mode of Action
AZD5582 (dihydrochloride) binds to the BIR3 domain of XIAP to prevent interaction with caspase-9 . This binding leads to the degradation of cIAP1 and cIAP2 . The degradation of these proteins triggers the activation of extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, causing the cleavage of caspase-3 and caspase-7 .
Biochemical Pathways
The action of AZD5582 (dihydrochloride) affects several biochemical pathways. It facilitates latency reversal through activation of the non-canonical NFkB pathway, as exemplified by rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), followed by a slower conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . It also suppresses anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin and cIAP-1) .
Pharmacokinetics
It’s known that the compound induces apoptosis , suggesting that it has bioavailability at the cellular level
Result of Action
AZD5582 (dihydrochloride) induces apoptosis, or programmed cell death . It increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors while altering the expression of a restricted number of human genes . In hepatocarcinoma, it has been shown to lead to complete eradication of tumors .
Action Environment
The environment in which AZD5582 (dihydrochloride) acts can influence its efficacy and stability. It’s worth noting that the compound has been tested both in vitro and in vivo, suggesting that it can function in a variety of biological environments .
Safety and Hazards
Zukünftige Richtungen
AZD5582 dihydrochloride has shown potential in the treatment of cancer . It has been found to increase cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors . These findings suggest that AZD5582 dihydrochloride could be evaluated further in preclinical animal models .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N8O8.2ClH/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4;;/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70);2*1H/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAILKFFMJFAUCE-GXSVUDMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80Cl2N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.